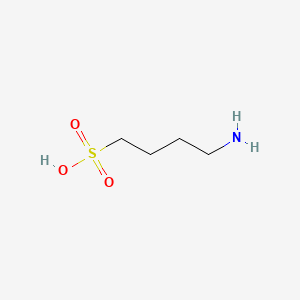

4-aminobutane-1-sulfonic acid

描述

Contextualization within Aminosulfonic Acid Chemistry

4-Aminobutane-1-sulfonic acid (also known as ABSA) is a member of the aminosulfonic acid family. canada.ca These are organic compounds that contain both an amino group (-NH₂) and a sulfonic acid group (-SO₃H). ontosight.aiwikipedia.org A key distinction from amino acids is the presence of a sulfonic acid group instead of a carboxylic acid group. nih.gov In the solid state, aminosulfonic acids like this compound typically exist as zwitterions (e.g., NH₃⁺−R−SO₃⁻), where the acidic proton from the sulfonic acid group has transferred to the basic amino group. canada.ca This zwitterionic structure is a defining characteristic of the class and contributes to properties like high melting points. wikipedia.org

The aminosulfonic acid group is foundational to a variety of compounds. ataman-chemicals.com Perhaps the most well-known aminosulfonic acid is taurine (B1682933) (2-aminoethanesulfonic acid), which is found widely in animal tissues and is a major component of bile. nih.govwikipedia.org Other related compounds include homotaurine (3-aminopropane-1-sulfonic acid). canada.ca this compound extends this homologous series, with a four-carbon chain separating the amino and sulfonic acid groups. canada.ca This structural variation influences the compound's physical and chemical properties, including the nature of the hydrogen bonding within its crystal lattice. canada.ca The sulfonic acid group is strong, ensuring it is fully ionized to the sulfonate form at physiological pH levels. wikipedia.org

Historical Perspectives in Chemical Synthesis and Characterization

The synthesis of aminosulfonic acids can be achieved through various chemical routes. For instance, the general synthesis of taurine involves the ammonolysis of isethionic acid (2-hydroxyethanesulfonic acid). wikipedia.org Another approach involves the reaction of aziridine (B145994) with sulfurous acid. wikipedia.org For this compound specifically, one of the key intermediates in its synthesis is 1,4-butane sultone, which is the cyclic ester of 4-hydroxybutanesulfonic acid. wikipedia.org This sultone can be used to introduce the sulfobutyl group into other molecules. wikipedia.org A patented method describes a continuous-flow process for the ring-opening of this sultone using supercritical ammonia (B1221849), achieving a high conversion rate.

Characterization of this compound has been significantly advanced by spectroscopic techniques. In particular, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool. canada.ca Comprehensive variable-temperature solid-state ¹⁷O NMR studies have been conducted on this compound, alongside taurine and homotaurine. canada.ca These studies, performed under both static and magic angle spinning (MAS) conditions, have allowed for the measurement of the complete set of ¹⁷O NMR tensor parameters. canada.ca The assignment of these parameters to the specific oxygen sites in the crystal structure was supported by Density Functional Theory (DFT) calculations. canada.ca Such detailed characterization provides fundamental insights into the molecular structure and dynamics of the compound. canada.ca Infrared (IR) spectroscopy is another key technique used to characterize compounds containing sulfonic acid and amino groups, identifying characteristic bands for these functional groups. researchgate.netgoogle.com

Current Research Frontiers and Emerging Themes for the Chemical Compound

Current research on this compound is exploring its unique properties for various applications. One prominent area is in materials science and physical chemistry, where it serves as a model compound for studying molecular dynamics in the solid state. canada.ca Variable-temperature ¹⁷O NMR studies have revealed that the sulfonate group in crystalline this compound undergoes a three-fold rotational jump. canada.ca By analyzing the NMR line shapes at different temperatures, researchers have determined the rates and activation energy for this rotation, which is influenced by the hydrogen bonding network within the crystal lattice. canada.caualberta.ca The activation energy for this process in this compound was found to be 45 ± 1 kJ mol⁻¹. canada.ca These studies provide a deeper understanding of dynamic processes in organic solids. canada.ca

In the field of biochemistry, this compound has been investigated for its potential as an anticancer agent. biosynth.com Some in-vitro studies have shown that it can inhibit the growth of certain cancer cells, such as A549 lung cancer cells, at low concentrations. biosynth.com The proposed mechanism involves the compound binding to sulfonic acid groups on the surface of cancer cells, which disrupts the hydrogen bonds between water and proteins, thereby inhibiting cell proliferation. biosynth.com Furthermore, derivatives of this compound are also being synthesized and studied. For example, (3S,3S') 4,4'-disulfanediylbis(3-aminobutane-1-sulfonic acid), a dimer of a related structure, has been prepared for investigation. google.comclinicaltrials.gov

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 14064-34-7 | sigmaaldrich.com |

| Molecular Formula | C₄H₁₁NO₃S | biosynth.com |

| Molar Mass | 153.2 g/mol | biosynth.com |

| Melting Point | 264-265 °C | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| InChI Key | KNILZINKISHVIQ-UHFFFAOYSA-N | sigmaaldrich.com |

Interactive Data Table: NMR Research Findings for this compound

| Parameter | Description | Value | Source |

|---|---|---|---|

| Technique | Solid-State NMR | ¹⁷O | canada.ca |

| Dynamic Process | Sulfonate Group Rotation | 3-fold rotational jump | canada.ca |

| Activation Energy (Ea) | Energy barrier for SO₃⁻ rotation | 45 ± 1 kJ mol⁻¹ | canada.ca |

| Jump Rates | Rate of SO₃⁻ rotation | 10²–10⁵ s⁻¹ | canada.ca |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-aminobutane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3S/c5-3-1-2-4-9(6,7)8/h1-5H2,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNILZINKISHVIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50161453 | |

| Record name | 4-Aminobutanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14064-34-7 | |

| Record name | 4-Amino-1-butanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14064-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobutanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobutanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-Aminobutane-1-sulfonic Acid

The synthesis of this compound is well-documented, with several reliable methods available to chemists. The choice of a particular synthetic route often depends on the desired scale, available starting materials, and required purity of the final product.

Synthesis via 1,4-Butanesultone Ring Opening

A primary and efficient method for the preparation of this compound is through the nucleophilic ring-opening of 1,4-butanesultone. wikipedia.orgwikimedia.orgwikipedia.org This cyclic sulfonate ester is susceptible to attack by nucleophiles, and ammonia (B1221849) serves as an effective reagent for this transformation. The reaction involves the treatment of 1,4-butanesultone with aqueous ammonia, which opens the sultone ring to form the zwitterionic this compound. wikipedia.org This method is often favored due to its directness and high yields. The synthesis is typically performed by heating 1,4-butanesultone with a concentrated solution of ammonia. wikimedia.orgwikipedia.org

Alternative Synthetic Approaches and Methodological Refinements

Beyond the sultone ring-opening, alternative synthetic pathways have been explored. One such method involves the use of 4,4'-dichlorodibutyl ether as a starting material. This compound can be reacted with sodium sulfite (B76179) to form a disodium (B8443419) salt, which is then converted to the corresponding disulfonic acid. Subsequent heating under reduced pressure yields two molecules of 1,4-butanesultone, which can then be subjected to amination as previously described. wikipedia.org Another approach utilizes the cyclization of the sodium salt of 4-chlorobutane-1-sulfonic acid, which is derived from 1,4-dichlorobutane (B89584) and sodium sulfite, by heating at high temperatures. wikipedia.org

Advanced Synthetic Strategies and Protective Group Chemistry

The bifunctional nature of this compound, containing both an amino and a sulfonic acid group, presents challenges and opportunities in more complex syntheses. The use of protecting groups is a key strategy to achieve selective transformations. chemistrytalk.orgutdallas.edu

Sulfonic Acid Protecting Group Methodologies (e.g., Neopentyl Sulfonate Esters)

Protecting the sulfonic acid moiety is often necessary to prevent its interference in reactions targeting other parts of the molecule or to enhance solubility in organic solvents. nih.govresearchgate.net While simple esters of sulfonic acids are potent electrophiles, sterically hindered esters offer a solution. nih.gov Neopentyl sulfonate esters have emerged as a robust protecting group for sulfonic acids. nih.govgoogle.comcapes.gov.br They exhibit high stability to a wide range of reagents and reaction conditions but can be cleaved under specific, often mild, conditions. nih.govgoogle.comcapes.gov.br The formation of neopentyl sulfonate esters allows for a broader scope of synthetic transformations on the rest of the molecule. google.com However, their removal can sometimes be challenging. nih.govnih.gov Other protecting groups for sulfonic acids include isopropyl and isobutyl esters, though they may have limitations in terms of stability. nih.govnih.gov

Chemo- and Regioselective Transformations of the Chemical Compound

Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the control of the site of reaction. durgapurgovtcollege.ac.inslideshare.net In the context of this compound, the amino group is generally more nucleophilic than the sulfonic acid group, allowing for selective reactions at the nitrogen atom. For instance, acylation or alkylation can be directed to the amino group under appropriate conditions, leaving the sulfonic acid group intact. This differential reactivity is fundamental for the controlled synthesis of derivatives.

Derivatization and Functionalization of the Amino and Sulfonic Acid Moieties

The presence of both amino and sulfonic acid groups allows for a wide range of derivatization and functionalization reactions, enabling the synthesis of analogs with modified properties. sigmaaldrich.comnih.govlibretexts.org

The amino group can be readily derivatized through various standard transformations. sigmaaldrich.com These include acylation to form amides, reaction with sulfonyl chlorides to yield sulfonamides, and conversion to carbamates. Such modifications can alter the compound's polarity, lipophilicity, and biological activity.

The sulfonic acid group can also be functionalized. mdpi.comuq.edu.au A common strategy involves converting the sulfonic acid to a more reactive sulfonyl chloride. This intermediate can then be reacted with a variety of nucleophiles, such as alcohols to form sulfonate esters or amines to produce sulfonamides. This versatility allows for the introduction of a diverse array of functional groups at the sulfonyl position.

Amination Reactions and Amino Derivatives

The introduction of the amino group is a critical step in the synthesis of this compound, and this group provides a reactive handle for the creation of various derivatives.

One primary synthetic route to this compound involves the nucleophilic ring-opening of a cyclic sulfonic ester, 1,4-butane sultone, using ammonia. This reaction can be performed with aqueous or supercritical ammonia, with a continuous-flow process using supercritical ammonia reportedly achieving a 99% conversion rate.

The amino group of aminosulfonic acids can undergo transformations analogous to other primary amines. A key transformation is its protection to prevent unwanted side reactions during the modification of other parts of the molecule. A patented multi-step synthesis of (3S,3S') 4,4'-disulfanediylbis(3-aminobutane-1-sulfonic acid) utilizes a benzyloxycarbonyl (Cbz) group to protect the amine. google.com This strategy is crucial for controlling the regioselectivity of subsequent reactions.

Furthermore, the amino group can be acylated to form amide derivatives. While not a direct example for this compound, the principle is demonstrated by the prodrug of the related compound homotaurine (3-aminopropane-1-sulfonic acid). hopaxfc.com In this case, the amino group is conjugated with valine to create ALZ-801, a modification that improves its absorption and bioavailability. hopaxfc.com

In biological systems, the amino group can be a target for enzymatic reactions. For instance, homotaurine can undergo a transamination reaction catalyzed by a homotaurine:2-oxoglutarate aminotransferase, which converts the amine to a carbonyl group, yielding 3-sulfopropanal. nih.govnih.gov This highlights a biochemical pathway for the transformation of the amino functionality in related compounds.

Sulfonylation and Sulfonate Ester Formation

The sulfonic acid group defines the character of this compound. Its synthesis and subsequent reactions are central to the chemistry of this compound.

A direct method for synthesizing this compound is the sulfonation of 4-aminobutanol. This reaction utilizes a sulfonating agent like sulfur trioxide (SO₃) or concentrated sulfuric acid to convert the terminal hydroxyl group into a sulfonic acid group.

The sulfonic acid moiety can be converted into sulfonate esters, a transformation that is particularly useful for protecting the sulfonic acid during multi-step syntheses. google.com Neopentyl esters are highlighted as effective protecting groups because they are stable under a wide range of reaction conditions but can be cleaved by specific nucleophilic reagents. google.com

A detailed example of this is found in the synthesis of (3S,3S') 4,4'-disulfanediylbis(3-aminobutane-1-sulfonic acid), where the sulfonic acid group is protected as a neopentyl sulfonate ester. google.com This protection allows for subsequent chemical modifications before the final deprotection step, which is performed using a mixture of trifluoroacetic acid (TFA) and anisole. google.com

The table below outlines the key steps in the synthesis of a dimer of a this compound derivative, illustrating the use of both amine and sulfonic acid protecting groups.

| Step | Reaction | Key Reagents/Solvents | Starting Material | Product |

| a | Reduction of ester | LiBH₄ - THF | (S)-ethyl 2-(benzyloxycarbonylamino)-4-(neopentyloxysulfonyl)butanoate | (S)-neopentyl 3-(benzyloxycarbonylamino)-4-hydroxybutane-1-sulfonate |

| b | Mesylation of alcohol | Methanesulfonyl chloride, triethylamine (B128534), dichloromethane | Product of Step (a) | (S)-neopentyl 3-(benzyloxycarbonylamino)-4-((methylsulfonyl)oxy)butane-1-sulfonate |

| c | Thioacetylation | Potassium thioacetate, DMF | Product of Step (b) | (S)-2-(benzyloxycarbonylamino)-4-(neopentyloxysulfonyl)butyl thioacetate |

| d | Oxidative coupling | Sodium hydroxide, iodine, ethanol | Product of Step (c) | (3S,3S')-dineopentyl 4,4'-disulfanediylbis(3-(benzyloxycarbonylamino)butane-1-sulfonate) |

| e | Deprotection | Trifluoroacetic acid (TFA), anisole | Product of Step (d) | (3S,3S') 4,4'-disulfanediylbis(3-aminobutane-1-sulfonic acid) |

| This table is based on the synthetic scheme described in patent WO2012045849A1. google.com |

Another important transformation of sulfonic acids is their conversion to sulfonamides. This can be achieved by first converting the sulfonic acid to a more reactive species like a sulfonyl chloride, which then reacts with an amine. organic-chemistry.org Alternatively, direct sulfonylation of amines can be accomplished using the sulfonic acid or its salt in the presence of reagents such as cyanuric chloride and triethylamine. organic-chemistry.org

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the local chemical environment of atomic nuclei, making it an indispensable method for the structural characterization of molecules like 4-aminobutane-1-sulfonic acid. Both solid-state and solution-state NMR techniques have been employed to probe its structure and dynamics.

Solid-State NMR Techniques (e.g., 17O, 13C, 15N NMR)

Solid-state NMR (ssNMR) is particularly well-suited for studying crystalline materials like this compound, providing information on the molecular structure and intermolecular interactions in the solid phase. nih.govresearchgate.net In the solid state, this compound exists as a zwitterion, with a positively charged amino group (NH3+) and a negatively charged sulfonate group (SO3−). nih.govacs.org This zwitterionic form is a key feature influencing its solid-state properties. nih.govacs.org

Variable-temperature solid-state ¹⁷O NMR studies have been instrumental in characterizing the dynamics of the sulfonate group. nih.govacs.org These experiments reveal that the -SO₃⁻ group in crystalline this compound undergoes 3-fold rotational jumps. acs.orgvulcanchem.com This dynamic process is influenced by the hydrogen bonding network within the crystal lattice. acs.orgvulcanchem.com

The rotational motion of the sulfonate group has been quantified by determining the activation energy (Ea) for this process. For this compound, the activation energy for the sulfonate group rotation is 45 ± 1 kJ mol⁻¹. nih.govacs.org The rate of these rotational jumps is in the range of 10²–10⁵ s⁻¹. nih.govacs.org These findings were made possible by analyzing the temperature dependence of the ¹⁷O NMR powder line shapes. nih.govacs.org The changes observed in the ¹⁷O NMR line shapes, specifically the narrowing of the line shape and a decrease in the magnitude of the quadrupolar coupling interactions at higher temperatures, are direct consequences of these rotational dynamics. ualberta.ca

The existence of the zwitterionic structure (NH₃⁺–R–SO₃⁻) in the solid state is a fundamental aspect of this compound's chemistry and has been confirmed by these solid-state NMR studies. nih.govacs.orgrsc.org

Hydrogen bonding plays a crucial role in the crystal structure and dynamics of this compound. The sulfonate group is involved in various degrees of O···H–N hydrogen bonding. nih.govacs.org The strength of these hydrogen bonds directly influences the rotational dynamics of the sulfonate group. vulcanchem.comacs.org

Solid-state ¹⁷O NMR studies have provided a quantitative evaluation of the total hydrogen bond energy that each SO₃⁻ group is involved in within the crystal lattice. nih.govacs.org The experimental activation energies for the SO₃⁻ rotation correlate with the strength of these hydrogen bonds, with higher activation energies indicating stronger hydrogen bonding interactions. nih.govacs.orgvulcanchem.com It has been hypothesized that the activation barriers for the SO₃⁻ jumps are largely dependent on the difference in hydrogen bonding energy between the ground state and the transition state of the rotation. acs.org

Nuclei with a spin quantum number I > 1/2, such as ¹⁷O and ¹⁴N, possess a nuclear electric quadrupole moment, which interacts with the electric field gradient (EFG) at the nucleus. This interaction, known as the quadrupolar interaction, provides valuable information about the local symmetry of the electronic environment. rsc.org

For this compound, ¹⁷O NMR studies under both static and magic angle spinning (MAS) conditions at high magnetic fields (21.1 T) have allowed for the measurement of the complete set of ¹⁷O NMR tensor parameters, including the quadrupolar coupling constant (CQ). nih.govacs.org The magnitude of the quadrupolar coupling is sensitive to molecular dynamics; for instance, the rotational dynamics of the sulfonate group lead to an averaging of the quadrupolar interactions at higher temperatures, resulting in a narrower NMR line shape. ualberta.ca

Solution-State NMR for Structural Assignments

While solid-state NMR provides information about the crystalline form, solution-state NMR is used to determine the structure of the molecule in solution. Techniques like ¹H and ¹³C NMR are routinely used for the structural elucidation of organic molecules. researchgate.net For this compound and its derivatives, proton NMR spectroscopy has been used to confirm its structure. google.com In a study of a related compound, 4-aminobenzenesulfonic acid, ¹H and ¹³C NMR were used to establish the molecular construction. researchgate.net

Dynamic Nuclear Polarization (DNP) Enhanced NMR

Dynamic Nuclear Polarization (DNP) is a technique used to significantly enhance the sensitivity of NMR experiments, particularly in the solid state. bruker.comnih.gov This is achieved by transferring the high polarization of electron spins (from a polarizing agent) to the nuclear spins of the sample, which is typically cooled to cryogenic temperatures (around 100 K). bruker.comresearchgate.net

DNP-enhanced solid-state NMR has been shown to be a powerful tool for the characterization of pharmaceutical formulations, enabling the acquisition of high-quality spectra from samples with low concentrations of the active pharmaceutical ingredient. researchgate.netacs.org While specific DNP studies focusing solely on this compound are not detailed in the provided context, the technique's applicability to related systems suggests its potential for future, more sensitive investigations of this compound. acs.orgresearchgate.net DNP can facilitate the rapid acquisition of one- and two-dimensional ¹³C and ¹⁵N solid-state NMR spectra at natural isotopic abundance, which would be highly beneficial for detailed structural studies of this compound. researchgate.netacs.org

Data Tables

Table 1: Solid-State ¹⁷O NMR Parameters for this compound

| Parameter | Value | Reference |

| Activation Energy (Ea) for SO₃⁻ rotation | 45 ± 1 kJ mol⁻¹ | nih.govacs.org |

| Rotational Jump Rate of SO₃⁻ group | 10²–10⁵ s⁻¹ | nih.govacs.org |

| Magnetic Field for NMR measurements | 21.1 T | nih.govacs.org |

X-ray Diffraction (XRD) and Crystallography

Single crystal X-ray diffraction (SC-XRD) offers an unambiguous determination of a molecule's solid-state structure with atomic resolution. uhu-ciqso.esceitec.cz For this compound (ABSA), SC-XRD analysis was instrumental in establishing its crystal structure, which had not been previously reported in the literature prior to key studies. canada.ca

The analysis reveals that in the solid state, ABSA exists as a zwitterion (NH₃⁺(CH₂)₄SO₃⁻). canada.caacs.org The crystal structure is characterized by a network of O···H−N hydrogen bonds involving the sulfonate group's oxygen atoms and the ammonium (B1175870) group's hydrogen atoms. canada.caacs.org These interactions are fundamental to the stability of the crystal lattice. canada.ca The crystallographic data provides precise measurements of the molecule's internal geometry. canada.ca The S-O bond lengths in the sulfonate group are typically found to be between 1.445 and 1.471 Å, and the C−S−O bond angles range from 105.5° to 107.6°. canada.ca

Powder X-ray diffraction (PXRD) is a versatile, non-destructive technique used to identify crystalline phases and analyze polymorphism. americanpharmaceuticalreview.com Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct crystal lattice arrangement. researchgate.netnih.gov Different polymorphs of a compound can exhibit different physical properties, including solubility and stability. americanpharmaceuticalreview.com

The PXRD pattern serves as a unique "fingerprint" for a specific crystalline form. americanpharmaceuticalreview.com The technique is applied by exposing a powdered sample to X-rays and recording the diffraction pattern, which shows peaks at characteristic scattering angles (2θ). researchgate.netresearchgate.net The presence of different diffraction lines or shifts in peak positions between samples indicates different crystal structures. researchgate.net While PXRD is a standard method for detecting polymorphism in pharmaceutical and chemical compounds, specific studies detailing different polymorphs of this compound are not extensively reported in the literature. americanpharmaceuticalreview.comnih.gov The primary application of diffraction for this compound has been the definitive structure determination from a single crystal. canada.ca

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing techniques like FTIR and Raman, probes the molecular vibrations of a compound. nih.gov The resulting spectra provide detailed information about the chemical bonding and functional groups present in the molecule.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. osti.gov The FTIR spectrum of this compound provides clear evidence of its zwitterionic structure in the solid state.

Key vibrational bands are associated with its principal functional groups. The ammonium group (NH₃⁺) exhibits characteristic stretching vibrations in the region of 3000-3300 cm⁻¹ and bending (asymmetric and symmetric) vibrations around 1600 cm⁻¹ and 1500 cm⁻¹, respectively. The sulfonate group (SO₃⁻) gives rise to strong, characteristic asymmetric and symmetric stretching vibrations. The asymmetric S=O stretch typically appears as a strong band around 1200 cm⁻¹, while the symmetric stretch is found near 1040 cm⁻¹. The C-H stretching vibrations from the butane (B89635) backbone are observed in the 2800-3000 cm⁻¹ range. wjarr.com

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light, usually from a laser. nih.govamericanpharmaceuticalreview.com While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule.

For this compound, Raman spectra provide further confirmation of its structure. The C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the butane chain are typically strong in the Raman spectrum, appearing between 2800 and 3000 cm⁻¹. wjarr.com The symmetric stretching of the sulfonate group (SO₃⁻) also produces a distinct and often strong Raman band. researchgate.net Skeletal vibrations of the carbon backbone give rise to signals in the fingerprint region (below 1500 cm⁻¹), providing a unique pattern for the molecule. americanpharmaceuticalreview.com

Correlative Spectroscopic Studies: Integration of Techniques for Comprehensive Characterization

A comprehensive understanding of a molecule like this compound is best achieved by integrating data from multiple analytical techniques. acs.orgbiosynth.com Correlative studies, which combine crystallographic, spectroscopic, and computational methods, provide insights that a single technique cannot. acs.org

A prime example is the combination of single-crystal XRD with solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations. canada.caacs.org In the study of ABSA, SC-XRD provided the precise, static 3D structure of the molecule in its crystal lattice. canada.ca This structural information, including the hydrogen-bonding network, served as an essential foundation for interpreting dynamic data obtained from variable-temperature solid-state NMR. canada.caacs.org The NMR experiments revealed that the sulfonate (SO₃⁻) group undergoes a three-fold rotational jump, a dynamic process with a specific activation energy. canada.canih.govacs.org DFT calculations were then used to model this rotational energy barrier, and the calculated values showed a strong correlation with the experimental activation energies derived from NMR. canada.caacs.org This synergy between techniques allowed researchers to not only determine the static structure but also to quantitatively evaluate the molecular dynamics and the energy of the hydrogen bonds that influence this motion. canada.canih.gov

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 4-aminobutane-1-sulfonic acid. DFT offers a favorable balance between computational cost and accuracy for studying molecular systems of this size. researchgate.net

The electronic structure of a molecule dictates its chemical behavior and physical properties. DFT calculations are used to model the electron distribution within this compound, allowing for the prediction of various molecular and atomic properties. researchgate.net In the solid state, this compound exists as a zwitterion (NH₃⁺-(CH₂)₄-SO₃⁻), where the sulfonate (SO₃⁻) group is involved in hydrogen bonding. jchemrev.com DFT calculations have been successfully employed to aid in the assignment of experimental ¹⁷O Nuclear Magnetic Resonance (NMR) tensor parameters to the specific oxygen sites within the crystal lattice, which depends directly on the local electronic environment of each atom. jchemrev.com

These calculations can determine key quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and stability. biosynth.com While specific HOMO-LUMO gap values for this compound are not detailed in the reviewed literature, the general methodology allows for the calculation of ionization potential, electron affinity, and global reactivity descriptors. biosynth.com Such theoretical models are foundational for predicting how the molecule interacts with other chemical species. researchgate.net

A potential energy surface (PES) is a conceptual and mathematical landscape that maps the potential energy of a molecule as a function of its atomic coordinates. sigmaaldrich.combeilstein-journals.org It is a fundamental tool for understanding molecular conformations, stability, and the pathways of chemical reactions. beilstein-journals.org

For this compound, theoretical studies have focused on the dynamics of the sulfonate (SO₃⁻) group within the crystal lattice. Using the density functional-based tight-binding (DFTB) method, researchers have performed potential energy surface scans to map the energy changes associated with the rotational jumps of the SO₃⁻ group. mdpi.com The PES reveals the stable ground state conformations and the higher-energy transition state structures that the molecule must pass through during these dynamic processes. sigmaaldrich.com The analysis helps identify the lowest energy path between minima, which corresponds to the most likely conformational change. beilstein-journals.org

The activation barrier, or activation energy, is the minimum energy required for a specific molecular process, such as a conformational change or chemical reaction, to occur. sigmaaldrich.com Theoretical calculations are crucial for quantifying these barriers, which directly inform the kinetics of the process.

In the case of this compound, DFT and related methods have been used to calculate the rotational energy barriers for the sulfonate group. jchemrev.com These calculations correlate well with experimental data obtained from variable-temperature (VT) ¹⁷O solid-state NMR. jchemrev.commdpi.com The calculated activation barriers for the SO₃⁻ rotational jumps are in reasonable agreement with the experimentally determined value. mdpi.com A key hypothesis derived from these theoretical results is that the activation barriers for these jumps are largely dependent on the difference in hydrogen bonding energy between the molecule's ground state and its transition state during rotation. mdpi.com

Below is a data table summarizing the experimental and theoretical findings for the activation energy of sulfonate group rotation.

| Parameter | Method | Value (kJ/mol) | Source |

| Activation Energy (Eₐ) | Experimental (VT ¹⁷O NMR) | 45 ± 1 | jchemrev.com |

| Activation Barrier | Theoretical (DFTB) | In reasonable agreement with experiment | mdpi.com |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations compute the physical movements of atoms and molecules over time, providing a detailed view of conformational changes and dynamic processes. wikipedia.org

For this compound, solid-state ¹⁷O NMR studies have confirmed that the sulfonate (SO₃⁻) groups undergo a 3-fold rotational jump mechanism within the crystal lattice. jchemrev.com This experimental finding is supported and explained by computational models. DFT-based molecular dynamics (DFT-MD) simulations can predict temperature-dependent rotational dynamics and the lifetimes of the hydrogen bonds that influence this motion. The rotational jump rates have been experimentally measured to be in the range of 10²–10⁵ s⁻¹. jchemrev.com The simulations show that the mobility of the sulfonate group is heavily influenced by the network of hydrogen bonds it forms with the ammonium (B1175870) groups of neighboring molecules in the crystal. jchemrev.com This dynamic behavior is crucial for understanding the properties of the material in the solid state.

| Dynamic Property | Method | Finding | Source |

| Sulfonate Group Motion | Experimental (VT ¹⁷O NMR) & Theoretical | Confirmed 3-fold rotational jump mechanism | jchemrev.com |

| Rotational Jump Rate | Experimental (VT ¹⁷O NMR) | 10²–10⁵ s⁻¹ | jchemrev.com |

| Influencing Factor | Theoretical (DFTB) & Experimental | Hydrogen bonding network in the crystal lattice | jchemrev.commdpi.com |

Theoretical Studies on Reaction Mechanisms and Intermediates

While specific theoretical studies detailing the reaction mechanisms for the synthesis or degradation of this compound are not prominent in the surveyed literature, computational chemistry provides the essential tools for such investigations. DFT calculations are widely used to elucidate complex reaction pathways, identify short-lived intermediates, and characterize transition state structures. jchemrev.com

For a molecule like this compound, theoretical studies could be applied to understand its synthesis, which may involve reactions such as the sulfonation of an aminoalkane or the amination of a butane (B89635) sultone. For example, in the sulfonation of aromatic compounds, theoretical calculations can model the formation and reactivity of the electrophilic species, such as the sulfonyloxonium ion (HSO₃⁺), and map the energy profile of its attack on the nucleophile, the subsequent formation of a carbocation intermediate, and the final deprotonation step to yield the product.

By analogy, the synthesis of sulfanilic acid (4-aminobenzenesulfonic acid) from aniline (B41778) involves a key phenylsulfamic acid intermediate, and the mechanism has been clarified through isotopic labeling and could be further detailed with DFT calculations to model the proposed intermolecular reaction pathway. Similar computational approaches could be used to model the potential intermediates and transition states in the synthesis of this compound, providing insights into reaction kinetics and helping to optimize reaction conditions.

Biochemical and Enzymatic Transformations Non Human Focus

Enzyme-Mediated Amino Group Transfer (Transamination)

Transamination is a critical enzymatic process involving the transfer of an amino group from an amino acid to a keto acid, a reaction catalyzed by a class of enzymes known as transaminases or aminotransferases. Many of these enzymes are dependent on pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, as a cofactor.

ω-Transaminases (ω-TAs) are a subclass of transaminases that act on the terminal amino group of a substrate, rather than the α-amino group typical for α-transaminases. These enzymes are of significant interest in biocatalysis for their ability to synthesize chiral amines. The substrate specificity of ω-TAs is a key determinant of their utility. While extensive research has been conducted on the substrate scope of various ω-TAs, specific studies detailing the activity of ω-transaminases on 4-aminobutane-1-sulfonic acid are limited in the available scientific literature.

However, research on the structurally similar compound, homotaurine (3-aminopropane-1-sulfonic acid), has shown that it can serve as a substrate for certain aminotransferases. For instance, a homotaurine:2-oxoglutarate aminotransferase has been identified in Cupriavidus necator H16. This enzyme catalyzes the transfer of the amino group from homotaurine to 2-oxoglutarate, yielding 3-sulfopropanal and L-glutamate nih.gov. This finding suggests that aminotransferases capable of acting on aminosulfonic acids exist in nature. The substrate-binding pocket of such enzymes must be able to accommodate the sulfonate group in place of the more common carboxylate group found in proteinogenic amino acids.

The general catalytic mechanism of ω-transaminases involves a two-step "ping-pong" kinetic mechanism. In the first half-reaction, the amino donor binds to the PLP-bound enzyme, forming an external aldimine. The amino group is then transferred to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing the keto acid product. In the second half-reaction, a keto acid substrate binds to the PMP-enzyme complex, and the amino group is transferred from PMP to the keto acid, regenerating the PLP-enzyme complex and releasing the new amino acid product.

| Enzyme Type | General Substrate Class | Relevance to this compound |

|---|---|---|

| ω-Transaminase | Primary amines, ω-amino acids, keto acids | Potential for amino group transfer, though specific activity is not widely documented. Analogy with homotaurine suggests feasibility. |

| GABA Aminotransferase | γ-aminobutyric acid (GABA) | Homotaurine, an analog of GABA, is a substrate for some GABA aminotransferases, indicating that this compound might also be a substrate. nih.gov |

Pyridoxal 5'-phosphate (PLP) is a highly versatile cofactor involved in a wide array of enzymatic reactions concerning amino acid metabolism, including transamination, decarboxylation, and racemization wikipedia.orgmdpi.com. The catalytic prowess of PLP stems from its ability to form a Schiff base (aldimine) with the amino group of a substrate. This covalent linkage to the cofactor's conjugated pyridine ring system allows PLP to act as an electron sink, stabilizing the carbanionic intermediates that are formed during the cleavage of bonds at the α-carbon of the amino acid wikipedia.org.

The general mechanism of a PLP-dependent transamination reaction proceeds as follows:

Transaldimination: The amino group of the incoming substrate displaces the ε-amino group of an active site lysine residue that is initially bound to PLP, forming an external aldimine.

Tautomerization: A proton is abstracted from the α-carbon of the substrate, leading to the formation of a quinonoid intermediate, which is stabilized by the electron-withdrawing capacity of the PLP ring. Reprotonation at the C4' of the cofactor results in a ketimine intermediate.

Hydrolysis: The ketimine is hydrolyzed to release the keto acid product and pyridoxamine-5'-phosphate (PMP).

While the specific mechanistic details for an ω-transaminase acting on this compound have not been elucidated, it is expected to follow this general pathway. The key difference would be the presence of a sulfonate group instead of a carboxylate group, which could influence substrate binding and the electronic properties of the reaction intermediates. The larger size and different acidity of the sulfonate group compared to a carboxylate group would necessitate an active site architecture capable of accommodating and potentially interacting with this moiety.

Non-Human Metabolic Pathways and Biotransformation Studies

The fate of this compound in the environment and in various non-human organisms is of interest for understanding its biodegradability and potential for bioaccumulation.

The microbial degradation of organosulfonates is a crucial process in the sulfur cycle. While specific studies on the microbial degradation of this compound are scarce, the metabolic pathways for related compounds, such as linear alkylbenzene sulfonates (LAS) and other sulfonated amines, have been investigated. Generally, the biodegradation of these compounds involves initial breakdown of the carbon skeleton followed by the cleavage of the carbon-sulfur bond (desulfonation) nih.gov.

A relevant model for the potential microbial degradation of this compound is the pathway for homotaurine (3-aminopropane-1-sulfonic acid) degradation in bacteria such as Cupriavidus necator H16. In this organism, homotaurine serves as a nitrogen source. The degradation is initiated by a transaminase that converts homotaurine to 3-sulfopropanal. This intermediate is then oxidized by a dehydrogenase to 3-sulfopropanoate, which is subsequently excreted from the cell nih.gov. The carbon and sulfur from the original molecule are not assimilated in this particular pathway, with the organism only utilizing the nitrogen. This suggests that a similar pathway could exist for this compound, leading to the formation and excretion of 4-sulfobutanoate.

| Organism | Substrate | Initial Enzymatic Step | Key Intermediate | Final Product (Excreted) |

|---|---|---|---|---|

| Cupriavidus necator H16 | Homotaurine (3-aminopropane-1-sulfonic acid) | Transamination | 3-Sulfopropanal | 3-Sulfopropanoate nih.gov |

| Various Bacteria | Linear Alkylbenzene Sulfonates (LAS) | ω-oxidation of the alkyl chain | Sulfophenyl carboxylates | Further degradation including desulfonation and ring cleavage |

The in vitro enzymatic modification of this compound is a potential area for biocatalysis and the synthesis of novel compounds. While specific examples of enzymatic derivatization of this compound are not well-documented in the scientific literature, the presence of both an amino group and a sulfonate group offers possibilities for various enzymatic transformations. For instance, enzymes such as N-acetyltransferases could potentially acetylate the amino group. Similarly, other enzymes could catalyze the addition of different functional groups to the amino moiety. The sulfonate group is generally less reactive enzymatically in terms of derivatization compared to a carboxylate group. However, sulfotransferases are a class of enzymes that catalyze the transfer of a sulfonate group, though they typically use 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the donor and act on hydroxyl or amino groups of acceptor molecules fu-berlin.de. It is conceivable that under specific conditions, enzymes could be engineered to modify the this compound molecule.

Role in Biochemical Analytical Assays (e.g., derivatization for amino acid analysis)

In biochemical analysis, particularly for the quantification of amino acids by high-performance liquid chromatography (HPLC), derivatization is often a necessary step to enhance the detectability of these compounds, which typically lack a strong chromophore or fluorophore. While this compound is not commonly used as a derivatizing agent itself, it has the potential to be used as an internal standard in amino acid analysis.

An internal standard is a compound that is added in a known amount to a sample before analysis. It is structurally similar to the analyte but not naturally present in the sample. The use of an internal standard helps to correct for variations in sample preparation, derivatization efficiency, and instrument response. This compound is a suitable candidate for an internal standard in amino acid analysis for several reasons:

It possesses a primary amino group, allowing it to react with common derivatizing agents used for amino acids, such as o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), and dabsyl chloride.

Its structure, with a four-carbon aliphatic chain and a terminal sulfonate group, is similar enough to amino acids to behave predictably during the analytical procedure.

It is not a proteinogenic amino acid and is unlikely to be present in biological samples, thus avoiding interference with the analytes of interest.

The analytical workflow for using this compound as an internal standard in amino acid analysis would involve the following steps:

Addition of a known amount of this compound to the sample.

Deproteinization of the sample, if necessary.

Derivatization of the amino acids and the internal standard with a suitable reagent.

Separation of the derivatized compounds by HPLC.

Detection of the derivatives, typically by fluorescence or UV-Vis spectrophotometry.

Quantification of the amino acids based on the ratio of their peak areas to the peak area of the internal standard.

The successful use of the structurally similar homotaurine as an analyte in HPLC with pre-column derivatization further supports the feasibility of this application for this compound mdpi.comnih.govresearchgate.net.

| Derivatizing Agent | Reaction Principle | Detection Method |

|---|---|---|

| o-Phthalaldehyde (OPA) | Reacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative. creative-proteomics.com | Fluorescence |

| 9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | Reacts with primary and secondary amines to form a stable, fluorescent derivative. creative-proteomics.com | Fluorescence or UV |

| Dabsyl chloride | Reacts with primary and secondary amines to form a colored dabsyl derivative. dundee.ac.uk | UV-Vis |

| 2,4-Dinitrofluorobenzene (DNFB) | Reacts with primary and secondary amines to form a stable derivative. creative-proteomics.com | UV |

| Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Reacts rapidly with amino acids to form stable derivatives. creative-proteomics.com | Fluorescence or UV |

Analytical Methodologies for Detection and Quantification of the Chemical Compound

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation and analysis of 4-aminobutane-1-sulfonic acid from various matrices. Due to its polar nature, which includes both an amino group and a sulfonic acid group, specific chromatographic approaches are required for effective separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, polar compounds like this compound. The inherent polarity and lack of a strong chromophore in the molecule often necessitate specific HPLC modes or derivatization for successful analysis. jocpr.com

Reverse-phase (RP) HPLC can be employed, though challenges may arise due to the compound's high polarity, leading to poor retention on traditional C18 columns. To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative. jocpr.com HILIC columns use a polar stationary phase with a high concentration of an organic solvent in the mobile phase, which allows for the retention of very polar compounds. jocpr.com For instance, a method using a silica (B1680970) column with an isocratic mobile phase of 2.5 mM potassium dihydrogen phosphate (B84403) (pH 2.85) and acetonitrile (B52724) in a 25:75 ratio has been successfully used for the analysis of similar amino acids without derivatization, with the silica column operating in HILIC mode. jocpr.com

For RP-HPLC, derivatization is a common strategy. jocpr.com Alternatively, ion-pair chromatography can be used, where a reagent is added to the mobile phase to form a neutral ion pair with the charged analyte, enhancing its retention on a reverse-phase column. upce.cz When coupling HPLC with mass spectrometry, it is crucial to use volatile mobile phase additives like formic acid instead of non-volatile acids such as phosphoric acid. sielc.com

Table 1: Example HPLC Conditions for Amino Acid Analysis

| Parameter | Condition | Source |

|---|---|---|

| Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | jocpr.com |

| Column | Silica-based | jocpr.com |

| Mobile Phase | Isocratic: 2.5 mM KH₂PO₄ (pH 2.85) / Acetonitrile (25:75 v/v) | jocpr.com |

| Detection | UV (for derivatives or at low wavelengths) | jocpr.com |

| Note | Allows for analysis of underivatized amino acids. | jocpr.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Forms

Gas chromatography (GC) is typically used for volatile and thermally stable compounds. Amino acids like this compound are non-volatile due to their polar functional groups (amine and sulfonic acid). sigmaaldrich.com Therefore, chemical derivatization is a mandatory step to increase their volatility and thermal stability, making them suitable for GC analysis. sigmaaldrich.com

The primary goal of derivatization is to replace the active hydrogens on the polar functional groups with nonpolar moieties. sigmaaldrich.com Silylation is a common derivatization technique. sigmaaldrich.com A reagent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to convert the analyte into its tert-butyl dimethylsilyl (TBDMS) derivative. These TBDMS derivatives are more stable and less sensitive to moisture compared to other silyl (B83357) derivatives. sigmaaldrich.com

The derivatization reaction must be carefully optimized to ensure complete conversion and avoid the formation of by-products. sigmaaldrich.com However, it is important to note that derivatization procedures, especially those requiring high temperatures and acidic conditions, can sometimes lead to the racemization of chiral amino acids. researchgate.net

Spectrophotometric and Spectrofluorometric Detection Methods

These methods rely on the measurement of light absorption or emission by the analyte or its derivative. Since this compound does not possess a native chromophore or fluorophore, derivatization is essential for its detection by these techniques.

o-Phthaldialdehyde (OPA) Derivatization and Fluorescence Detection

A widely used method for the sensitive detection of primary amines is pre- or post-column derivatization with o-phthaldialdehyde (OPA). nih.govatamanchemicals.com In the presence of a thiol-containing compound, such as 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid, OPA reacts with the primary amino group of this compound to form a highly fluorescent isoindole derivative. nih.govsci-hub.se

This derivatization reaction is rapid and allows for the detection of amino acids at very low levels, with detection limits reported to be as low as 50 femtomoles. nih.gov The resulting fluorescent adduct is typically monitored at an excitation wavelength of 340 nm and an emission wavelength of 455 nm. nih.govsci-hub.se A drawback of this method is the poor stability of the OPA-derivatives, an issue that can be mitigated through automated in-needle derivatization procedures immediately followed by analysis. nih.gov

Table 2: OPA Derivatization and Fluorescence Detection Parameters

| Parameter | Value/Condition | Source |

|---|---|---|

| Reagent | o-Phthaldialdehyde (OPA) with a thiol (e.g., 2-mercaptoethanol) | nih.gov |

| Product | Highly fluorescent isoindole adduct | nih.gov |

| Excitation Wavelength | 340 nm | nih.govsci-hub.se |

| Emission Wavelength | 455 nm | nih.govsci-hub.se |

| Detection Limit | ~50 fmol | nih.gov |

UV/Visible Spectrophotometry of Derivatives

While fluorescence detection offers higher sensitivity, the derivatives of this compound can also be detected using UV/Visible spectrophotometry. nih.gov The OPA derivatives, for example, can be quantified using a standard UV spectrophotometric detector coupled with HPLC. nih.gov This approach may be less sensitive than fluorescence but can still achieve low limits of quantitation, such as 0.04% for determining enantiomeric impurity. nih.gov

Another strategy involves creating a derivative with strong UV-absorbing properties. This can be achieved through complexation with metal ions. For instance, similar bisphosphonate compounds, which also lack a native chromophore, have been successfully quantified by forming a complex with copper (II) ions. ptfarm.pl This complex exhibits UV absorbance and allows for direct spectrophotometric determination. ptfarm.pl The formation of azo dyes is another derivatization route that introduces a chromophore into the molecule, enabling its analysis by UV-Vis spectroscopy. journalijar.com

Mass Spectrometry Techniques in Conjunction with Chromatography

Mass spectrometry (MS) coupled with a chromatographic separation technique (either GC or LC) is a powerful tool for both the quantification and structural confirmation of this compound.

For GC-MS analysis, the derivatized form of the compound is analyzed. The electron impact (EI) mass spectra of TBDMS derivatives, for example, show characteristic fragmentation patterns that aid in identification. These spectra typically include fragments corresponding to the loss of a methyl group (M-15), a tert-butyl group (M-57), and other specific cleavages, which confirms the identity of the original amino acid. sigmaaldrich.com

Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for analyzing polar and non-volatile compounds like this compound, often without the need for derivatization. sciex.com Soft ionization techniques such as electrospray ionization (ESI) are used to generate gas-phase ions from the liquid phase. upce.cz Due to the presence of the strongly acidic sulfonic acid group, which is readily deprotonated, negative-ion ESI-MS is typically much more sensitive for the analysis of sulfonated compounds. upce.cz

Tandem mass spectrometry (MS/MS), often using a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) mode, provides excellent selectivity and sensitivity for quantification. sciex.com This technique involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring a specific product ion that is formed upon fragmentation, minimizing interference from other compounds in the sample. sciex.com

Table 3: Common Mass Spectrometry Fragments for Derivatized Amino Acids

| Derivative | Mass Spectrometry Technique | Characteristic Fragments (m/z) | Source |

|---|---|---|---|

| TBDMS | GC-MS (EI) | M-15 (loss of CH₃) | sigmaaldrich.com |

| TBDMS | GC-MS (EI) | M-57 (loss of C₄H₉) | sigmaaldrich.com |

| TBDMS | GC-MS (EI) | M-159 (loss of CO-O-TBDMS) | sigmaaldrich.com |

Sample Preparation and Derivatization Strategies for Analysis

The accurate detection and quantification of this compound, also known as homotaurine, present analytical challenges due to its zwitterionic nature and lack of a strong native chromophore or fluorophore. chromforum.orgnih.gov Consequently, robust sample preparation and chemical derivatization are crucial steps to enhance detection sensitivity and selectivity, particularly when analyzing complex biological matrices. nih.govdiva-portal.orgcreative-proteomics.com These strategies aim to isolate the analyte from interfering substances and chemically modify it to be readily detectable by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence or UV-visible detectors. researchgate.netwelch-us.com

Sample Preparation Techniques

The primary goal of sample preparation is to extract this compound from the sample matrix and remove substances that could interfere with analysis, such as proteins, lipids, and salts. creative-proteomics.com The choice of method depends heavily on the sample type.

For biological fluids and tissues, protein removal is a critical first step. creative-proteomics.com Common methods include:

Acid Precipitation : This involves adding an acid like 10% trichloroacetic acid (TCA) or 6% perchloric acid (PCA) to the sample to denature and precipitate proteins, which are then removed by centrifugation. creative-proteomics.com

Homogenization : Tissue samples are often homogenized in an acidic solution, such as 0.05 M perchloric acid, to simultaneously extract the analyte and precipitate proteins. nih.gov

Ultrafiltration : Using membranes with a specific molecular weight cutoff (e.g., 3 kDa) can effectively remove proteins and other macromolecules. creative-proteomics.com

Following initial extraction and deproteinization, Solid Phase Extraction (SPE) is frequently employed for further cleanup and concentration of the analyte. This technique uses a solid sorbent to selectively retain the target compound while impurities are washed away. For a zwitterionic compound like this compound, various SPE sorbents can be utilized. creative-proteomics.comdiva-portal.org

| Technique | Typical Matrix | Procedure Example | Purpose |

|---|---|---|---|

| Acid Precipitation | Serum, Plasma, Tissue Homogenate | Addition of trichloroacetic acid (TCA) or perchloric acid (PCA) followed by centrifugation. creative-proteomics.com | Removes proteins and other high-molecular-weight interferences. creative-proteomics.com |

| Solid Phase Extraction (SPE) | Biological Fluids, Environmental Samples | Passing the sample through a C18 or mixed-mode cation exchange (MCX) column. creative-proteomics.com | Removes specific interferences (e.g., lipids, salts) and concentrates the analyte. creative-proteomics.comdiva-portal.org |

| Liquid Nitrogen Grinding | Plant Tissues | Grinding the sample in liquid nitrogen, followed by extraction with 80% methanol. creative-proteomics.com | Breaks down rigid cell walls and extracts the analyte from plant material. creative-proteomics.com |

Derivatization Strategies

Derivatization is a chemical modification process that converts the analyte into a new compound (a derivative) with properties better suited for a specific analytical method. researchgate.net For this compound, this typically involves reacting its primary amino group to attach a fluorescent or UV-absorbing tag. nih.govresearchgate.net This can be done before the sample is injected into the chromatograph (pre-column derivatization) or after separation on the column but before detection (post-column derivatization). welch-us.com

Pre-Column Derivatization with o-Phthalaldehyde (B127526) (OPA)

One of the most widely used derivatization strategies for this compound and other primary amines is pre-column derivatization with o-phthalaldehyde (OPA). nih.govresearchgate.net The reaction, which occurs rapidly under alkaline conditions, requires the presence of a thiol-containing nucleophile to form a stable and highly fluorescent isoindole derivative. nih.govnih.gov These derivatives are then separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector, typically at an excitation wavelength of 340 nm and an emission wavelength of 455 nm. nih.govresearchgate.net

Research has shown that the choice of nucleophile is critical for the stability and efficiency of the reaction. While 2-mercaptoethanol (2-ME) is commonly used, studies on homotaurine have investigated several others, including N-acetylcysteine (NAC), tiopronin, and 3-mercaptopropionic acid (3-MPA). nih.govresearchgate.net These studies identified N-acetylcysteine (NAC) as a particularly effective reagent for producing a stable derivative with homotaurine. nih.govresearchgate.netnih.gov

| Component | Concentration / pH | Role in Reaction |

|---|---|---|

| Borate Buffer | 0.05 M, pH 10.5 | Provides the necessary alkaline environment for the reaction to proceed. researchgate.net |

| o-Phthalaldehyde (OPA) | 0.01 M | The primary derivatizing agent that reacts with the amino group. researchgate.net |

| N-acetylcysteine (NAC) | 0.01 M | Acts as the thiol-containing nucleophile to stabilize the fluorescent derivative. researchgate.net |

Other Derivatization Reagents

While OPA is prevalent, other reagents can also be used for the derivatization of primary amines for HPLC analysis. The selection depends on the required sensitivity and the available detection equipment.

| Reagent | Abbreviation | Detection Method | Key Characteristics |

|---|---|---|---|

| Phenylisothiocyanate | PITC | UV (254 nm) | Known as Edman's Reagent; forms a UV-active derivative for pre-column analysis. thermofisher.com |

| 9-Fluorenylmethyl chloroformate | Fmoc-Cl | Fluorescence | Reacts with amines to form highly fluorescent derivatives. researchgate.netresearchgate.net |

| 4-N,N-dimethylaminoazobenzene-4'-sulfonyl chloride | DABS-Cl | Visible (436 nm) | Forms highly stable, colored derivatives, minimizing spectral interference. researchgate.net |

| 3-Aminopyridyl-N-hydroxysuccinimidyl Carbamate | APDS | Mass Spectrometry (MS) | Designed for LC/MS analysis; increases ionization efficiency for high sensitivity. fujifilm.com |

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Synthesis and Characterization of Structural Analogues

The synthesis of structural analogues allows for a systematic investigation of how modifications to the core structure of 4-aminobutane-1-sulfonic acid impact its chemical and biological properties.

Homotaurine (3-aminopropane-1-sulfonic acid) is a prominent analogue of this compound, differing by a single methylene (B1212753) unit in its alkane chain. researchgate.net The synthesis of various substituted homotaurines has been achieved through methods like the Michael addition of thioacetic acid to α,β-unsaturated amides, followed by reduction and oxidation. This approach has yielded a diverse range of 1-, 2-, and N-monosubstituted, as well as disubstituted homotaurines. researchgate.net

Another key analogue, homohypotaurine (B1221897), which is a partially oxidized form of homotaurine, has been synthesized using a bio-based method employing recombinant Escherichia coli glutamate (B1630785) decarboxylase. nih.gov This enzymatic approach provides a greener alternative to purely chemical syntheses. nih.gov The characterization of these analogues often involves techniques such as Nuclear Magnetic Resonance (NMR) and X-ray diffraction to confirm their structures. researchgate.netresearchgate.net

Modifications to the amino and sulfonic acid groups of this compound and its analogues have been explored to alter properties like lipophilicity and biological activity.

Amino Group Modifications: N-acylation, the attachment of an acyl group to the primary amine, is a common strategy. nih.govnih.gov For instance, N-acyl derivatives of aminocombretastatin A-4 have been synthesized via peptide-type coupling. nih.gov Similarly, N,N-dichlorinated derivatives of homotaurine and taurine (B1682933) have been synthesized, resulting in more lipophilic compounds that may more readily cross biological barriers. nih.gov The synthesis of N-substituted derivatives of other cyclic amines has also been extensively studied. nih.gov

Sulfonic Acid Group Modifications: The sulfonic acid group can be converted into sulfonamides, which are important functional groups in medicinal chemistry. icm.edu.plijarsct.co.in The synthesis of sulfonamides can be achieved by reacting sulfonyl chlorides with primary or secondary amines. ijarsct.co.inorganic-chemistry.org Libraries of aminopropylsulfonamides inspired by homotaurine have been synthesized to explore their potential as anti-amyloidogenic agents. researchgate.netmdpi.com The rationale behind this modification is that the highly anionic nature of the sulfonic acid might hinder membrane permeability, a limitation that sulfonamide derivatives could overcome. mdpi.com Protecting the sulfonic acid group, for example as a neopentyl sulfonate ester, allows for chemical transformations on other parts of the molecule without interference from the acidic group. google.com

Table 1: Examples of Synthesized Analogues and Derivatives

| Compound Type | Modification Strategy | Example Compound(s) | Synthetic Approach | Key Finding/Rationale |

|---|---|---|---|---|

| Modified Alkane Chain | Varying chain length | Homotaurine | Michael addition, reduction, oxidation researchgate.net | Shorter chain analogue of this compound. researchgate.net |

| Partial oxidation | Homohypotaurine | Enzymatic conversion nih.gov | Investigated for cytoprotective effects. nih.gov | |

| Substituted Amino Group | N,N-dichlorination | N,N-dichlorohomotaurine | Direct chlorination nih.gov | Increases lipophilicity. nih.gov |

| Substituted Sulfonic Acid | Sulfonamide formation | Aminopropylsulfonamides | Reaction of sulfonyl chloride with amine mdpi.com | Aims to improve membrane permeability over sulfonic acid. mdpi.com |

Investigation of Analogues Related to Taurine and Other Aminosulfonic Acids

This compound is part of a larger family of aminosulfonic acids that includes the vital nutrient taurine (2-aminoethanesulfonic acid). researchgate.netnih.gov Structure-activity relationship (SAR) studies often compare these compounds to elucidate the structural requirements for specific biological effects. researchgate.net

The key difference between these molecules lies in the length of the carbon chain separating the amino and sulfonic acid groups. This variation influences their physicochemical properties, such as acidity and conformational flexibility, which in turn dictates their biological activity. researchgate.netmdpi.com For instance, taurine, with a two-carbon chain, exhibits different biological roles compared to homotaurine (three-carbon chain) and this compound (four-carbon chain). researchgate.netnih.gov While taurine is crucial for numerous physiological processes, its analogues like homotaurine have been investigated for distinct therapeutic applications. researchgate.netnih.gov

Comparative studies have shown that both homohypotaurine and its fully oxidized analogue, homotaurine, can protect cells from oxidative stress. nih.gov However, the structural differences can lead to varied efficacy in different biological assays. For example, in studies on agents to prevent amyloid-beta plaque formation, a hallmark of Alzheimer's disease, homotaurine has shown some promise, which has spurred the development of its derivatives to improve upon its effects. researchgate.netmdpi.com

Exploring Functional Group Modifications and Conjugation Strategies

Altering the functional groups of this compound or conjugating it to other molecules are advanced strategies to refine its properties. rsc.orgnih.gov

Functional group modification can involve converting the sulfonic acid to a sulfonamide or ester to increase lipophilicity and potentially enhance passage across the blood-brain barrier. mdpi.commdpi.com The primary amino group can also be modified to create secondary or tertiary amines, or converted to other functionalities to modulate receptor binding or metabolic stability. nih.govresearchgate.net For example, the synthesis of N,N-dichlorinated amino acids, including homotaurine, was undertaken to create more lipophilic prodrugs that could more easily penetrate the central nervous system. nih.gov

Conjugation strategies involve linking this compound or its analogues to other molecules, such as peptides or nanoparticles, to target specific tissues or to combine therapeutic effects. rsc.orgnih.gov The inherent amino and sulfonic acid groups provide handles for such chemical linkages. For instance, the amino group can be readily acylated or coupled with carboxylic acids, while the sulfonic acid can be activated for conjugation. nih.govnih.gov These strategies are part of a broader effort in drug development to create more effective and targeted therapeutic agents. nih.gov

Material Science and Industrial Applications Academic Perspective on Chemical Utility

Integration into Functional Polymers and Advanced Materials

The incorporation of sulfonic acid or sulfonate moieties into polymer structures is a well-established strategy for creating functional materials with tailored properties, such as ion-exchange capabilities, hydrophilicity, and thermal stability. 4-Aminobutane-1-sulfonic acid serves as a strategic monomer or modification agent in this context. Its primary amine group provides a reactive handle for polymerization or for grafting onto existing polymer backbones.

Post-polymerization modification is a key technique where a polymer with reactive precursor groups is first synthesized and then altered in a subsequent step. nih.gov Monomers containing "ene" groups, for instance, are of great interest as they allow for the insertion of functional groups via reactions like thiol-ene click chemistry. pharmaexcipients.com In a similar fashion, the amine group of this compound can be reacted with polymers containing suitable electrophilic groups (e.g., epoxides, acyl chlorides, or isocyanates) to append the sulfonate functionality. This approach imparts new characteristics to the base polymer, such as enhanced water absorption, antistatic properties, or the ability to chelate metal ions.

Research into functional polymers has demonstrated that their unique chemical, physical, and biological properties are gaining increasing attention for biomedical applications, including drug delivery and tissue engineering. mtu.edu For example, studies on related compounds like 4-Amino naphthalene-1-sulfonic acid have shown its successful covalent bonding to a bacterial polymer (alginate) backbone, creating a new fluorescent polymer with solvatochromic properties. researchgate.net The integration of this compound into polymer architectures can similarly yield materials with responsive behaviors, where the ionic sulfonate groups can interact with changes in pH, ionic strength, or electric fields.

Role as a Building Block in Complex Chemical Architectures

In organic synthesis, a "building block" is a molecule that can be readily incorporated into the structure of a larger, more complex molecule. This compound fits this description perfectly due to its two distinct functional groups. biosynth.combldpharm.com The amine can be transformed into amides, imines, or serve as a nucleophile, while the sulfonic acid group can form sulfonamides, sulfonate esters, or ionic salts. This orthogonality allows for selective reactions at one end of the molecule while leaving the other end unchanged for future transformations.

This compound and its derivatives are instrumental in constructing complex chemical architectures. For instance, a patent describes a multi-step synthesis of (3S,3S') 4,4'-disulfanediylbis(3-aminobutane 1-sulfonic acid), a complex dimer, starting from a protected aminobutanoate derivative. google.com Such syntheses highlight the utility of the aminobutane sulfonic acid scaffold in creating molecules with specific stereochemistry and functionality. The ability to protect the sulfonic acid group, for example as a neopentyl sulfonate ester, is crucial for carrying out modifications on other parts of the molecule without interference. google.com This protecting group strategy expands the synthetic possibilities, allowing the core structure to be integrated into diverse and complex final products. google.com

The following table summarizes the key reactive sites and potential transformations, underscoring its versatility as a building block.

| Functional Group | Potential Reactions | Resulting Linkage/Group |

| Amino Group (-NH₂) | Acylation (with Acyl Halides/Anhydrides) | Amide |

| Alkylation (with Alkyl Halides) | Secondary/Tertiary Amine | |

| Reaction with Aldehydes/Ketones | Imine (Schiff Base) | |

| Reaction with Isocyanates | Urea | |

| Sulfonic Acid Group (-SO₃H) | Reaction with Amines (e.g., with coupling agents) | Sulfonamide |

| Esterification (with Alcohols) | Sulfonate Ester | |

| Reaction with Base (e.g., NaOH) | Sulfonate Salt |

This table illustrates the range of chemical connections that can be established using this compound, making it a foundational component for synthesizing a variety of more complex molecules.

Applications in Dye and Pigment Precursor Chemistry (as a functional group)

Aminosulfonic acids are foundational precursors in the synthesis of many dyes, particularly azo dyes. atamanchemicals.com Aromatic aminosulfonic acids, such as 4-aminobenzenesulfonic acid (sulfanilic acid), are widely used. atamanchemicals.com The synthesis typically involves the diazotization of the primary amine group, followed by a coupling reaction with an electron-rich aromatic compound like a phenol (B47542) or another amine to form the characteristic azo (-N=N-) chromophore. atamanchemicals.comrsc.org

While the aliphatic nature of this compound distinguishes it from its aromatic counterparts, its functional groups remain highly relevant to dye chemistry. The sulfonic acid group (-SO₃H) is a critical auxochrome (a group that modifies the light-absorbing properties of a chromophore). Its presence as a salt (sulfonate, -SO₃⁻) imparts significant water solubility to the final dye molecule, which is essential for application in textile dyeing and inks. google.com Furthermore, the sulfonate group can enhance the dye's fastness (resistance to fading) by forming strong interactions with fibers.

The primary amine group in this compound can be used to introduce the water-solubilizing sulfobutyl moiety onto a pre-existing dye molecule that contains a reactive electrophilic site. Alternatively, it can be diazotized (though less stable than aromatic diazonium salts) or used as a nucleophilic component in the synthesis of other classes of dyes. In the textile industry, aminosulfonic acids are also used to remove excess nitrite (B80452) in diazotization reactions and as color fixers. fengbaigroup.comirochemical.com

Role in Ionic Liquid Synthesis and Characterization (e.g., 4-chlorobutylsulfonate type)

Ionic liquids (ILs) are salts with melting points below 100°C, often composed of a large organic cation and an organic or inorganic anion. wiserpub.comwiley-vch.de They are investigated as "green" solvents and catalysts due to their low volatility and tunable properties. wiserpub.com The synthesis of functionalized ILs is a key area of research, and structures related to this compound are highly relevant.

A common precursor in this field is 1,4-butane sultone, the cyclic ester of 4-hydroxybutanesulfonic acid. wikipedia.org This sultone can undergo ring-opening reactions with various nucleophiles to introduce the sulfobutyl group. For example, reaction with an amine-functionalized precursor can yield a zwitterionic intermediate, which can then be protonated to form a Brønsted acidic IL. wikipedia.org The reaction of 1,4-butane sultone with organic chloride salts can produce ionic liquids with a 4-chlorobutylsulfonate anion. wikipedia.org